molecular formula C19H19N3O4S B2839214 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1705295-57-3

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one

Cat. No.: B2839214
CAS No.: 1705295-57-3
M. Wt: 385.44
InChI Key: YUORAEBTDPRGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one features a benzodiazole (1H-1,3-benzodiazol-1-yl) moiety linked to an ethanone backbone and a 3-(4-methoxybenzenesulfonyl)azetidine group.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-14-6-8-15(9-7-14)27(24,25)16-10-21(11-16)19(23)12-22-13-20-17-4-2-3-5-18(17)22/h2-9,13,16H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUORAEBTDPRGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one (CAS Number: 2138548-27-1) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N4O3S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a benzodiazole moiety, an azetidine ring, and a methoxybenzenesulfonyl group, which are essential for its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Many benzodiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds containing benzodiazole rings have shown effectiveness against bacterial and fungal strains.
  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds may act as inhibitors of specific enzymes involved in cancer progression.

Biological Activity Data

Activity Type Description Reference
AnticancerInhibits proliferation of cancer cells; induces apoptosis in vitro.
AntimicrobialEffective against various bacterial strains; potential use in treating infections.
Enzyme InhibitionMay inhibit histone deacetylases (HDACs), impacting gene expression.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Study :
    • A study on benzodiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values ranging from 1.2 to 2.4 nM for certain derivatives. The mechanism was linked to HDAC inhibition and subsequent changes in gene expression related to apoptosis and cell cycle regulation .
  • Antimicrobial Efficacy :
    • Research on related compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antimicrobial properties. The presence of the methoxy group was particularly noted to increase solubility and bioavailability .
  • Enzyme Interaction Studies :
    • Docking studies indicated that the compound could effectively bind to specific targets involved in tumor growth regulation, such as PI3K and AKT pathways. This suggests a potential for therapeutic applications in oncology .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties, particularly as inhibitors of HIV integrase. The design principles derived from these studies suggest that 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one could potentially inhibit viral replication by targeting key enzymes involved in the viral life cycle. For instance, studies on benzimidazole derivatives have shown promising results against HIV-1 integrase, highlighting the need for further exploration of this compound's efficacy in antiviral therapy .

Anticancer Properties

Benzodiazole derivatives have been investigated for their anticancer activities. The structural features of This compound may contribute to its ability to induce apoptosis in cancer cells. Preclinical studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound warrants investigation in cancer research .

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research has shown that benzodiazole-containing polymers exhibit improved thermal stability and optical properties, making them suitable for applications in electronic devices and photonics . The sulfonamide group can also enhance solubility and processability in polymer formulations.

Case Studies

StudyFocusFindings
Study on Benzimidazole DerivativesAntiviral ActivityCompounds showed inhibition of HIV integrase with IC50 values ranging from 40 to 90 µM without severe cytotoxicity .
Investigation of Benzodiazole PolymersMaterial PropertiesEnhanced thermal stability and optical clarity were observed in polymers containing benzodiazole units .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous molecules based on structural features, heterocyclic systems, and substituents:

Compound Name Molecular Formula Key Features Notable Substituents/Modifications Reference
Target Compound C₁₉H₁₈N₃O₄S 1H-1,3-benzodiazole, azetidine, 4-methoxybenzenesulfonyl, ethanone Sulfonyl group on azetidine, methoxy aromatic substituent
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one C₁₅H₁₁N₃O₃ Benzimidazole core, nitro group, ethanone Nitro group enhances electron deficiency
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one C₁₄H₁₅N₅O₂ Benzoxadiazole-triazole hybrid, hexanone backbone Benzoxadiazole offers distinct spectroscopic properties
2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic acid C₄H₅N₄O₂ 1,2,3-triazole, amino group, acetic acid Amino group enhances nucleophilicity
1-(3-Hydroxyazetidin-1-yl)ethan-1-one C₅H₉NO₂ Azetidine, hydroxy group, ethanone Hydroxy group improves hydrophilicity
3-{2-[3-(1H-1,3-Benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one C₁₉H₁₉N₅O₂ Benzodiazole, azetidine, dihydropyrimidinone Cyclopropyl group adds steric bulk

Key Observations:

Heterocyclic Core Variations :

  • The benzodiazole in the target compound differs from benzimidazole (in ) by the position of nitrogen atoms, which alters electronic properties. Benzimidazoles are more basic and often used in proton-coupled biological targets.
  • Benzoxadiazole (in ) replaces one nitrogen with oxygen, enhancing fluorescence properties but reducing hydrogen-bonding capacity.

Azetidine Modifications: The 4-methoxybenzenesulfonyl group in the target compound contrasts with the hydroxy group in . Sulfonyl groups increase acidity and may improve binding to charged residues in proteins. The cyclopropyl-dihydropyrimidinone hybrid in introduces conformational rigidity compared to the ethanone linker in the target compound.

The amino group in enhances reactivity in nucleophilic substitution or cross-coupling reactions.

Structural Complexity: The target compound’s combination of benzodiazole, sulfonylazetidine, and ethanone creates a balanced lipophilic/hydrophilic profile, whereas ’s dihydropyrimidinone adds hydrogen-bonding sites.

Q & A

Basic Research Questions

Optimizing Synthetic Pathways Question: What critical reaction parameters influence the yield and purity of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one during multi-step synthesis? Answer: Key parameters include:

  • Temperature control : Maintaining 40°C during sulfonylation steps prevents undesired decomposition .
  • Solvent selection : A 1:1 mixture of DCE:TFE stabilizes reactive intermediates .
  • Purification : Flash chromatography with ethyl acetate:dichloromethane (1:20) achieves >95% purity, as demonstrated in structurally analogous azetidine derivatives .

Structural Confirmation Techniques Question: Which spectroscopic methods are essential for resolving ambiguities in the spatial arrangement of the benzodiazole and sulfonyl-azetidine moieties? Answer:

  • Single-crystal X-ray diffraction : Provides atomic-level resolution (mean C–C bond accuracy ±0.002 Å) .
  • 2D NMR (NOESY/ROESY) : Identifies through-space proton interactions between the benzodiazole and azetidine rings .
  • DFT calculations : Validate electronic environments observed in 13C NMR spectra (B3LYP/6-311+G(d,p) basis set) .

Advanced Research Questions

Enantioselective Functionalization Question: How can enantioselective modifications at the azetidine nitrogen be achieved without disrupting the sulfonyl-benzodiazole pharmacophore? Answer:

  • Chiral catalysis : (R)-BINOL-derived catalysts (10 mol%) enable asymmetric Michael additions with >90% enantiomeric excess (ee) .
  • Kinetic resolution : Jacobsen’s Co-salen complexes during epoxide ring-opening preserve stereochemistry in subsequent sulfonylation steps .

Resolving Contradictory Bioactivity Data Question: How should researchers reconcile conflicting reports of antimicrobial efficacy versus cytotoxicity in Gram-positive bacterial models? Answer:

  • Differential assay design :

  • MIC testing (CLSI M07-A11 protocol) for baseline antimicrobial activity.
  • HepG2 cytotoxicity screening (ATP-based viability assays) to quantify selectivity windows.
    • Structure-activity analysis : Electron-withdrawing groups (e.g., -NO2) at the benzodiazole C2 position improve selectivity (3-fold window) over electron-donating groups (-OCH3) .

Computational Modeling for Reactivity Prediction Question: What computational strategies predict regioselectivity in electrophilic substitution reactions involving the benzodiazole core? Answer:

  • Frontier molecular orbital (FMO) analysis : Identifies nucleophilic sites via HOMO localization (e.g., C5 position in benzodiazole).
  • MD simulations : Solvent effects (e.g., DMF vs. THF) on transition-state stabilization, validated by experimental kinetic data .

Methodological Considerations

Handling Hygroscopic Intermediates Question: What procedural modifications prevent hydrolysis of the sulfonyl-azetidine intermediate during isolation? Answer:

  • Inert atmosphere : Schlenk-line techniques under argon.
  • Low-temperature workup : Quench reactions at -20°C before extraction.
  • Lyophilization : Freeze-drying instead of rotary evaporation minimizes moisture exposure .

Scale-Up Challenges Question: What critical adjustments are needed when scaling synthesis from milligram to gram quantities? Answer:

  • Heat dissipation : Use segmented flow reactors for exothermic steps (e.g., mCPBA-mediated oxidations).
  • Catalyst loading : Reduce Pd-catalyzed coupling reagent amounts from 5 mol% to 1.5 mol% to suppress side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.